2-Fluoro-5-nitrobenzoic acid
Overview
Description
2-Fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Fluoro-5-nitrobenzoic acid is a benzoic acid derivative with substituents of a fluorine and a nitro-group at 2- and 5-positions . It is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile . This suggests that the compound’s primary targets could be these specific functional groups in biological systems.
Mode of Action
The compound interacts with its targets through a reaction known as the Ugi reaction . This is a four-component coupling reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid, leading to the formation of a bis-amide . In this case, the this compound provides the carboxylic acid component of the reaction .
Biochemical Pathways
The ugi product formed by the reaction of this compound with its targets could potentially interfere with various biochemical pathways, depending on the specific nature of the aldehyde, isonitrile, and amine involved in the reaction .
Result of Action
The result of the action of this compound is the formation of a Ugi product . This product could have various molecular and cellular effects, depending on its specific structure and the biological context in which it is formed .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For example, the efficiency of the Ugi reaction may depend on factors such as temperature, pH, and the presence of certain catalysts . .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile . This suggests that it can interact with enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Given its reactivity, it is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with other molecules. It can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its reactivity suggests that it could have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Like many compounds, it is plausible that its effects could vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Given its reactivity, it could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-nitrobenzoic acid can be synthesized through several methods. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield this compound with high efficiency .
Another method involves the oxidation of 5-fluoro-2-nitrotoluene. This process typically includes nitration of toluene to form 5-fluoro-2-nitrotoluene, followed by oxidation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and fluorination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in this compound can be substituted by nucleophiles such as hydroxyl groups, leading to the formation of compounds like dibenz[b,f]oxazepin-11(10H)-ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, forming 2-fluoro-5-aminobenzoic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as 2-aminophenols and solid support systems are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically employed.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used to form esters.
Major Products
Dibenz[b,f]oxazepin-11(10H)-ones: Formed via SNAr reactions.
2-Fluoro-5-aminobenzoic acid: Formed via reduction of the nitro group.
Esters of this compound: Formed via esterification reactions.
Scientific Research Applications
2-Fluoro-5-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
- 5-Fluoro-2-nitrobenzoic acid
- 2-Chloro-5-nitrobenzoic acid
Uniqueness
2-Fluoro-5-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the nitro group at the 5-position enhances the compound’s reactivity towards nucleophilic aromatic substitution, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-fluoro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXSHFWYCHJILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299880 | |
Record name | 2-Fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7304-32-7 | |
Record name | 7304-32-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Fluoro-5-nitrobenzoic acid a valuable starting material in heterocyclic synthesis?
A: this compound possesses multiple reactive sites making it ideal for synthesizing diverse heterocyclic compounds. Its structure allows for easy functionalization and incorporation into complex molecules. For instance, it serves as a key synthon in solid-phase synthesis of various heterocycles like benzimidazoles, benzotriazoles, and benzodiazepines. [, ] The presence of chlorine, fluorine, and nitro groups allows for diverse chemical transformations, leading to a wide array of substituted derivatives.
Q2: Can you provide an example of how this compound is employed in the development of potential therapeutic agents?
A: Research highlights the use of this compound in synthesizing 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, a class of compounds with potential therapeutic applications. [] The synthesis utilizes solid-phase methodology with polystyrene resin, allowing for efficient production and diverse substitutions at specific positions. This approach enables the exploration of structure-activity relationships and paves the way for developing new drug candidates within this chemical class.
Q3: Beyond its role in synthesizing complex molecules, are there other interesting applications of this compound?
A: Interestingly, this compound has been explored in the formation of co-crystals with caffeine. [] This research investigated the structural and mechanical properties of these co-crystals, highlighting the influence of intermolecular interactions on their behavior. Such studies contribute to understanding the solid-state properties of pharmaceutical materials, which can impact their formulation and delivery.
Q4: Are there any limitations or challenges associated with using this compound in synthesis?
A: While versatile, this compound does present some limitations. For example, researchers observed limitations in synthesizing an 8-membered benzodiazocine cycle using this starting material. [] This suggests that the reactivity and spatial constraints imposed by the molecule might affect the feasibility of forming certain ring systems.
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